molecular formula C8H14ClF2NO B8099171 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride

3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride

Cat. No.: B8099171
M. Wt: 213.65 g/mol
InChI Key: FQPMZHSTXRSJLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluoro-1-oxa-8-aza-spiro[4.5]decane hydrochloride is a chemical compound with the molecular formula C8H14ClF2NO. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-1-oxa-8-aza-spiro[4.5]decane hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoro compounds. The reaction is carried out under controlled conditions, often involving the use of anhydrous solvents and catalysts to facilitate the formation of the spiro structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, crystallization, and drying to obtain the final product in a pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-oxa-8-aza-spiro[4.5]decane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted spiro compounds .

Scientific Research Applications

3,3-Difluoro-1-oxa-8-aza-spiro[4.5]decane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-oxa-8-aza-spiro[4.5]decane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoro-1-oxa-8-aza-spiro[4.5]decane hydrochloride is unique due to the presence of the difluoro groups, which can enhance its reactivity and biological activity. The hydrochloride form also improves its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

3,3-difluoro-1-oxa-8-azaspiro[4.5]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO.ClH/c9-8(10)5-7(12-6-8)1-3-11-4-2-7;/h11H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPMZHSTXRSJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(CO2)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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